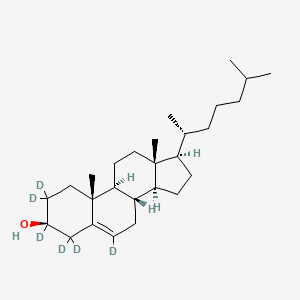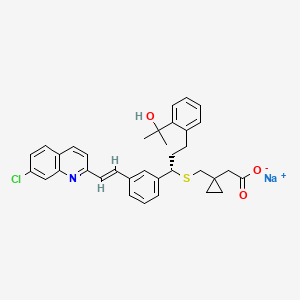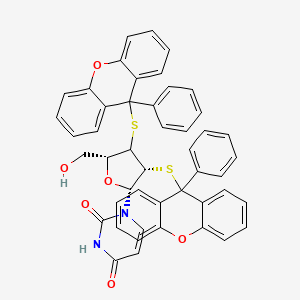
(2,2'-Dipyridyl)thioethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2’-Dipyridyl)thioethylamine: is an organic compound with the molecular formula C12H13N3S and a molecular weight of 231.31 g/mol . This compound is known for its potential use as a synthetic reagent in various chemical reactions . It consists of two pyridine rings connected by a thioethylamine group, making it a versatile ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2’-Dipyridyl)thioethylamine typically involves the reaction of 2-aminopyridine with 2-bromopyridine in the presence of a base such as sodium tert-butoxide and a palladium catalyst . The reaction is carried out in a solvent like toluene under reflux conditions for several hours. After the reaction is complete, the product is purified through filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for (2,2’-Dipyridyl)thioethylamine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: (2,2’-Dipyridyl)thioethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides under appropriate conditions.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thioethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .
Scientific Research Applications
Chemistry: (2,2’-Dipyridyl)thioethylamine is used as a ligand in coordination chemistry to form metal complexes.
Biology and Medicine: In biological research, (2,2’-Dipyridyl)thioethylamine is investigated for its ability to chelate metal ions, which can be useful in studying metalloproteins and metalloenzymes . It has also been explored for its potential therapeutic effects, such as reducing brain injury by chelating iron in cases of cerebral ischemia .
Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals. Its ability to form stable complexes with metals makes it valuable in industrial processes that require precise control over metal ion concentrations .
Mechanism of Action
The mechanism of action of (2,2’-Dipyridyl)thioethylamine primarily involves its ability to chelate metal ions. By binding to metal ions, it can inhibit their catalytic activity or alter their biological functions . For example, in the case of iron chelation, (2,2’-Dipyridyl)thioethylamine can reduce oxidative stress and neuronal damage by preventing iron-mediated production of reactive oxygen species .
Comparison with Similar Compounds
2,2’-Dipyridylamine: Similar in structure but lacks the thioethylamine group.
2,2’-Bipyridine: Another related compound that serves as a ligand in metal complexes but does not contain the thioethylamine group.
Uniqueness: (2,2’-Dipyridyl)thioethylamine is unique due to the presence of the thioethylamine group, which enhances its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong and selective metal ion binding .
Properties
CAS No. |
1216888-52-6 |
|---|---|
Molecular Formula |
C₁₂H₁₃N₃S |
Molecular Weight |
231.31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1140994.png)

![Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B1140996.png)


![(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141006.png)

![1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione](/img/structure/B1141008.png)


